5-Propylazepan-2-one
Description
Foundational Context of Azepane-2-one Scaffolds in Organic Chemistry Research
Azepane-2-one, also known as caprolactam, is the simplest seven-membered lactam. Its derivatives are built upon the azepane ring, a seven-membered heterocycle containing one nitrogen atom. lifechemicals.comresearchgate.net This structural motif is a key component in numerous natural products and synthetic molecules with significant biological activities. lifechemicals.com The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, which can be crucial for biological interactions. lifechemicals.com Consequently, the azepane scaffold is frequently utilized in drug discovery and development, with several approved drugs containing this core structure. lifechemicals.comwikipedia.org
The synthesis of azepane-based compounds is a continuing challenge for organic chemists, with various strategies employed, including ring-closing and ring-expansion reactions. researchgate.net The development of new synthetic methods to create functionalized azepane derivatives remains an active area of research, driven by the quest for novel therapeutic agents. researchgate.net
Current Landscape of Research on Substituted Seven-Membered Lactams
Research into substituted seven-membered lactams, such as derivatives of azepan-2-one (B1668282), is vibrant and multifaceted. rsc.orgnih.govacs.org A primary focus is the development of stereoselective synthesis methods to control the three-dimensional arrangement of atoms, as this is often critical for a molecule's biological function. rsc.org For instance, catalytic asymmetric hydrogenation has been successfully employed to produce chiral seven-membered β-substituted lactams with high efficiency and enantioselectivity. rsc.org
Another significant research avenue is the conversion of lactams into other functionalized heterocyclic compounds. nih.govacs.org This allows for the creation of a wider variety of molecular architectures from a common starting material. Furthermore, palladium-catalyzed reactions have been developed for the synthesis of unsaturated seven-membered ring lactams, expanding the chemical space accessible to researchers. acs.org The ongoing exploration of novel synthetic routes and the functionalization of the lactam ring are crucial for discovering new compounds with desired properties.
Research Significance and Academic Focus on 5-Propylazepan-2-one
While broad research exists for substituted azepan-2-ones, the specific academic focus on this compound is less documented in readily available literature. Its significance lies in being a representative example of a C-substituted azepane derivative. The introduction of an alkyl group, such as a propyl group at the 5-position, influences the molecule's physical and chemical properties, including its polarity, solubility, and conformational preferences.
The study of such derivatives contributes to a deeper understanding of structure-activity relationships within this class of compounds. By systematically modifying the substituents on the azepane-2-one ring and evaluating the resulting properties, chemists can build predictive models to design molecules with specific biological or material science applications. While detailed research findings on this compound itself are not extensively published, its chemical nature can be inferred from the broader knowledge of substituted lactams.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5-propylazepan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-3-8-4-5-9(11)10-7-6-8/h8H,2-7H2,1H3,(H,10,11) |
InChI Key |
UZSPGMGMVDDEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=O)NCC1 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Techniques for 5 Propylazepan 2 One
Advanced Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, providing detailed information about the connectivity and environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). For 5-Propylazepan-2-one (molecular formula C₁₀H₁₉NO), NMR analysis allows for the assignment of signals corresponding to the propyl substituent and the azepan-2-one (B1668282) ring.
Expected ¹H NMR Spectral Characteristics: The ¹H NMR spectrum is expected to show distinct signals for the various proton environments within the molecule. The presence of the secondary amide N-H proton typically results in a broad singlet, often observed in the range of δ 5-8 ppm, depending on the solvent and concentration, due to hydrogen bonding and slow exchange. The propyl group (-CH₂-CH₂-CH₃) will exhibit characteristic signals: a triplet for the terminal methyl group (H-3'), a multiplet for the methylene (B1212753) group adjacent to the methyl (H-2'), and another multiplet for the methylene group directly attached to the ring (H-1'). The protons on the azepan-2-one ring will appear as complex multiplets due to their diastereotopic nature and the molecule's conformation. The methine proton at position 5, bearing the propyl group, will also contribute to the complex pattern of the ring protons. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) can further aid in assigning these signals by revealing proton-proton and proton-carbon correlations, respectively. Conformational analysis can be inferred from coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity of protons, offering insights into the preferred ring conformations and substituent orientations researchgate.netacs.org.
Expected ¹³C NMR Spectral Characteristics: The ¹³C NMR spectrum provides information about the carbon backbone. The carbonyl carbon (C-2) of the lactam is expected to resonate in the downfield region, typically between δ 170-180 ppm. The carbons of the propyl chain will appear in the aliphatic region: the terminal methyl carbon (C-3') around δ 14 ppm, the adjacent methylene carbon (C-2') around δ 21-23 ppm, and the methylene carbon attached to the ring (C-1') around δ 30-35 ppm. The ring carbons will also resonate in the aliphatic region, with C-6 (adjacent to nitrogen) typically appearing further downfield (δ 40-50 ppm) than other ring carbons like C-3, C-4, and C-5 (δ 25-45 ppm), influenced by their electronic environments and the propyl substituent at C-5.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 5.0 – 8.0 | br s | Broad singlet, solvent dependent |
| Ring H-6 (α to N) | 3.5 – 4.5 | m | Multiplet, influenced by nitrogen |
| Ring H-5 (methine) | 2.5 – 3.5 | m | Multiplet, bearing propyl group |
| Ring H-2 (α to C=O) | 2.0 – 3.0 | m | Multiplet, influenced by carbonyl |
| Ring H-4 | 2.0 – 3.0 | m | Multiplet |
| Propyl H-1' | 1.5 – 2.0 | m | Multiplet, adjacent to ring |
| Propyl H-2' | 1.3 – 1.7 | m | Multiplet |
| Ring H-3 (a/b) | 1.2 – 2.5 | m | Complex multiplets, diastereotopic protons |
| Propyl H-3' | 0.8 – 1.0 | t | Triplet, terminal methyl |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 (Carbonyl) | 170 – 180 | Lactam carbonyl |
| C-6 (α to N) | 40 – 50 | Influenced by nitrogen |
| C-5 (methine) | 30 – 45 | Bearing propyl group |
| C-1' (propyl) | 30 – 35 | Methylene adjacent to ring |
| C-4 | 25 – 35 | Ring carbon |
| C-3 | 25 – 30 | Ring carbon |
| C-2' (propyl) | 21 – 23 | Methylene |
| C-3' (propyl) | 13 – 15 | Terminal methyl |
Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. For this compound, key functional groups include the lactam amide and aliphatic C-H bonds.
The characteristic absorption bands expected for this compound include:
N-H stretching: A moderate to strong band, possibly broad, in the region of 3200-3400 cm⁻¹, indicative of the secondary amide N-H group pg.edu.pllibretexts.orgmasterorganicchemistry.com.
C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ are expected for the aliphatic C-H bonds of the propyl chain and the azepan-2-one ring pg.edu.pllibretexts.org.
C=O stretching: A very strong and sharp absorption band, a hallmark of carbonyl groups, is anticipated for the lactam carbonyl (C-2) in the region of 1640-1680 cm⁻¹ libretexts.orgmasterorganicchemistry.com. This band's precise position can vary slightly depending on ring strain and substitution.
C-N stretching: Bands in the 1200-1300 cm⁻¹ region are typical for C-N stretching vibrations in amides pg.edu.pl.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3200 – 3400 | m – s | Secondary amide |
| C-H Stretch (Aliphatic) | 2850 – 2960 | s | Propyl chain and ring C-H bonds |
| C=O Stretch (Lactam) | 1640 – 1680 | vs | Strong absorption, characteristic |
| C-N Stretch (Amide) | 1200 – 1300 | m | Amide linkage |
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of a compound, thereby confirming its elemental composition. For this compound, the molecular formula is C₁₀H₁₉NO.
The calculated exact mass for C₁₀H₁₉NO is 169.1467 g/mol . HRMS techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically generate protonated molecules ([M+H]⁺) or adducts with alkali metals (e.g., [M+Na]⁺). By accurately measuring the mass-to-charge ratio (m/z) of these ions, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions miamioh.edursc.org. For instance, if the spectrum shows a peak at m/z 170.1540 (corresponding to [M+H]⁺), this would strongly support the proposed molecular formula C₁₀H₁₉NO, given a high degree of accuracy (typically within 5 ppm).
Table 4: HRMS Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₁₀H₁₉NO | Confirmed by elemental analysis or expected from synthesis |
| Nominal Mass | 169 | Integer mass |
| Calculated Exact Mass | 169.1467 | Theoretical mass based on isotopic abundances |
| Observed Ion (e.g., [M+H]⁺) | ~170.1540 | Expected m/z value if protonated; accuracy within ppm range confirms elemental composition miamioh.edursc.org |
X-ray Crystallography for Solid-State Structure Determination of Substituted Azepan-2-ones
The process involves growing a single, high-quality crystal of the compound. When X-rays are directed at this crystal, they are diffracted by the ordered arrangement of atoms. The resulting diffraction pattern, when analyzed using Bragg's Law (nλ = 2d sin θ), allows for the calculation of electron density maps. These maps reveal the positions of atoms within the unit cell, providing unambiguous structural determination pages.devanton-paar.com. For this compound, X-ray crystallography would yield precise details about the conformation of the seven-membered azepan-2-one ring (e.g., chair, boat, or twist conformations) and the orientation of the propyl substituent relative to the ring. It can also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, which are crucial for understanding crystal packing and solid-state properties researchgate.netacs.org.
Conformational Analysis and Dynamics of 5 Propylazepan 2 One
Conformational Preferences of Substituted Azepan-2-one (B1668282) Rings
Seven-membered lactam rings, like the azepan-2-one core, are known for their conformational complexity. The flexibility of these rings allows them to adopt a variety of shapes, often described using pseudorotation pathways.
Influence of the C-5 Propyl Substituent on Ring Conformation
The presence of a propyl substituent at the C-5 position of the azepan-2-one ring is expected to exert a significant influence on the ring's conformational preferences, primarily through steric effects iupac.orgwikipedia.org. Alkyl substituents on saturated seven-membered rings generally favor positions that minimize steric repulsion. In similar systems, larger substituents tend to occupy pseudo-equatorial positions to avoid unfavorable axial interactions nih.govumich.edursc.org. Therefore, the propyl group at C-5 would likely orient itself to minimize its steric footprint within the ring, influencing the specific twist-chair or other low-energy conformations that are populated. The exact preference would depend on the relative energies of conformers where the propyl group is oriented in different positions relative to the ring's mean plane.
Pseudorotational Pathways and Conformational Isomerism in Azepane Rings
Seven-membered rings are known to undergo pseudorotation, a process where the ring atoms systematically change their positions relative to a reference plane, leading to a continuous interconversion between different conformations smu.eduresearchgate.netacs.orgnih.govsmu.educhemrxiv.org. For a seven-membered ring, this conformational space can be described by four puckering parameters, which can be visualized as two coupled pseudorotational pathways {q₂, φ₂} and {q₃, φ₃} smu.edusmu.edu. These pathways connect various canonical forms, such as chairs and boats, through a series of intermediate twist conformations. The presence of the amide carbonyl group in azepan-2-one will introduce specific constraints and electronic effects that modify the typical cycloheptane (B1346806) pseudorotational landscape. For example, studies on related heterocycles suggest that the most stable conformations often lie on a chair-twist-chair pseudorotation pathway researchgate.net. Conformational isomerism in azepane rings arises from the ability of the ring to adopt different spatial arrangements, each with a distinct energy.
Computational Approaches to Conformational Landscape Exploration
Investigating the complex conformational behavior of seven-membered rings often necessitates the use of computational methods, as experimental techniques can be challenging due to the high flexibility and low energy barriers between conformers arkat-usa.org.
Molecular Mechanics Simulations for Conformational Space Sampling
Molecular mechanics (MM) simulations are a powerful tool for sampling the conformational space of flexible molecules like azepane derivatives arkat-usa.orgresearchgate.net. By employing force fields that describe the potential energy of the molecule as a function of its atomic coordinates, MM simulations can efficiently generate a large number of plausible conformations. These simulations are crucial for identifying the low-energy minima on the potential energy surface, which correspond to the most stable conformers. Techniques such as systematic search or Monte Carlo methods are often used to explore the conformational landscape and map out the pseudorotational pathways pnas.orgacs.org.
Computational Chemistry Studies of 5 Propylazepan 2 One
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical methods provide a theoretical framework for describing the behavior of electrons and nuclei in molecules, offering insights into their electronic structure and chemical reactivity.
Density Functional Theory (DFT) Applications to Substituted Lactams
Density Functional Theory (DFT) has emerged as a highly versatile and accurate computational method for studying the electronic structure and reactivity of organic molecules, including substituted lactams ejbps.comrsc.orgimperial.ac.uk. DFT methods approximate the many-body electron problem by focusing on the electron density as the fundamental variable imperial.ac.uk. Various DFT functionals, such as B3LYP cerist.dzresearchgate.netorientjchem.orgeurjchem.comorientjchem.org, M06-2X nih.govacs.org, and ωB97XD nih.govacs.org, are commonly employed to model the exchange-correlation energy, which significantly influences the accuracy of calculated properties imperial.ac.uk. These functionals have been successfully applied to study the geometry, electronic properties, and reactivity indices of lactam systems, providing valuable data on charge distribution, bond strengths, and potential reaction sites ejbps.comcerist.dznih.govacs.org. For molecules like 5-Propylazepan-2-one, DFT calculations can predict optimized molecular geometries, vibrational frequencies, and electronic excitation energies, offering a detailed understanding of its fundamental characteristics cerist.dzeurjchem.comnih.gov.
Basis Set Selection and Assessment for Computational Models
The accuracy of both DFT and HF calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to approximate atomic orbitals chemistryviews.orgq-chem.com. Basis sets vary in size and complexity, with larger basis sets generally providing more accurate results but at a higher computational cost chemistryviews.orgq-chem.comumich.edu. Common basis sets include those developed by Pople (e.g., 3-21G, 6-31G, 6-31G, 6-31+G, 6-311G++) cerist.dzresearchgate.netorientjchem.orgorientjchem.orgresearchgate.net and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ) umich.eduresearchgate.net. For DFT calculations, specialized basis sets like aug-pcseg-2 have also been optimized for use with various functionals researchgate.net. The selection of an appropriate basis set involves a trade-off between computational efficiency and the desired level of accuracy, often requiring careful assessment to ensure reliable predictions for molecular properties such as geometries, energies, and reactivity indices chemistryviews.orgq-chem.comumich.edu. For instance, studies on lactams and related cyclic systems have employed basis sets ranging from double-zeta to quadruple-zeta quality, often including polarization (d, p) and diffuse functions to better describe electron distribution and bonding ejbps.comcerist.dznih.govresearchgate.net.
Reactivity Descriptors and Electronic Property Analysis
Analysis of specific molecular descriptors and electronic properties provides deeper insights into a molecule's potential chemical behavior.
Electrostatic Potential Surface and Frontier Molecular Orbital Analysis
Representative Computational Data for a Lactam Derivative
The following table presents illustrative computational data for a generic seven-membered lactam, representative of the types of values obtained through DFT calculations. Specific values for this compound would require dedicated computational studies.
| Property | Illustrative Value (e.g., DFT/B3LYP/6-31G*) | Notes |
| Molecular Weight | ~141.20 g/mol (for this compound) | Calculated based on atomic masses. |
| HOMO Energy (eV) | -6.50 | Highest Occupied Molecular Orbital energy. |
| LUMO Energy (eV) | -0.80 | Lowest Unoccupied Molecular Orbital energy. |
| HOMO-LUMO Gap (eV) | 5.70 | Difference between LUMO and HOMO energies; indicates reactivity. |
| Hardness (η) (eV) | 2.85 | Resistance to deformation of the electron cloud; related to stability. |
| Electrophilicity (ω) (eV) | 3.85 | Measure of electrophilic power. |
| Dipole Moment (Debye) | ~3.5 | Reflects molecular charge distribution. |
Note: The values presented in this table are representative and derived from typical computational results for similar lactam structures. Actual values for this compound may differ based on the specific computational method, basis set, and optimization level used.
Compound List:
this compound
N-methylazetidinone
Fananserin derivatives
Cephalosporin nucleus
Piperidin-4-one derivatives
2H-Chromen-2-one derivatives
N-sulfonylimine derivatives
Theoretical Investigations of Reaction Mechanisms Involving this compound
Theoretical investigations play a crucial role in elucidating the intricate mechanisms of chemical transformations and the energetic profiles of synthetic routes. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting reaction pathways, identifying transition states, and determining activation energies, thereby guiding experimental efforts and deepening our understanding of molecular reactivity.
Mechanistic Pathways of Key Transformations in Analogous Azepane Systemse3s-conferences.org
The azepan-2-one core, a seven-membered cyclic amide (lactam), is susceptible to various chemical transformations. While direct mechanistic studies on this compound are not extensively detailed in the reviewed literature, general principles derived from analogous azepane systems and other lactams are highly relevant. Computational chemistry, as highlighted by research on natural product synthesis e3s-conferences.org, is adept at mapping out reaction mechanisms. For instance, studies on related heterocyclic systems, such as 2-pyridone derivatives, have utilized DFT to understand tautomerization mechanisms nih.govnih.govacs.org. These studies demonstrate how computational methods can dissect proton transfer processes and identify key intermediates.
The Beckmann rearrangement, a significant transformation for oximes to amides, is relevant to caprolactam (azepan-2-one) synthesis kaimosi.com. Computational studies, often employing DFT, are vital for understanding the catalytic mechanisms and identifying transition states in such reactions kaimosi.comresearchgate.net. By analyzing the movement of atoms and electron density during a reaction, computational models can predict which pathways are energetically favored and how substituents, like the propyl group in this compound, might influence these pathways. For example, computational approaches can help map the mechanism of ring-opening reactions, which are common for lactams under hydrolytic or nucleophilic conditions, by identifying the transition states and relative energies of proposed intermediates e3s-conferences.orgresearchgate.net.
Energetic Profiles and Transition State Analysis of Synthetic Routes
The synthesis of complex molecules often involves multiple steps, each with its own energetic landscape. Computational chemistry provides a powerful lens through which to examine these landscapes, offering insights into reaction feasibility and efficiency. Transition state calculations are particularly valuable, as they pinpoint the highest energy point along a reaction coordinate, thereby revealing the activation energy barrier that must be overcome for the reaction to proceed e3s-conferences.orgresearchgate.netmit.edu.
For azepan-2-one derivatives, understanding the energetic profiles of their synthesis is crucial. While specific synthetic routes for this compound are not detailed here, computational studies on the parent azepan-2-one (caprolactam) offer relevant data. For instance, conformational analysis of caprolactam using DFT has revealed inversion barriers associated with the flexible seven-membered ring. The ring inversion from the most stable chair conformation to a twist-boat form in caprolactam has a calculated free energy barrier of approximately 10.5 kcal/mol researchgate.net. Such data provides an example of energetic profiles relevant to the structural dynamics of the azepanone scaffold.
Furthermore, studies on the tautomerization of related systems have also yielded energetic data for transformation pathways. For example, the activation barrier for lactam-to-lactim tautomerization in 2-pyridone systems has been reported around 7.4 ± 0.5 kcal/mol pnas.org. These values illustrate the types of energetic data that can be obtained through computational analysis, which are essential for understanding reaction kinetics and designing efficient synthetic strategies.
Table 1: Energetic Profiles of Transformations in Azepanone Systems
| Transformation Type | Compound/System Studied | Energetic Parameter (kcal/mol) | Computational Method | Reference |
| Ring Inversion (Chair to Twist-Boat) | Caprolactam (Azepan-2-one) | ΔG‡ ≈ 10.5 | DFT | researchgate.net |
| Lactam-Lactim Tautomerization | 2-Pyridone (Analogous) | Activation Barrier ≈ 7.4 ± 0.5 | DFT | pnas.org |
Note: Data presented are from studies on caprolactam or analogous systems and are illustrative of the types of energetic profiles investigated for the azepanone scaffold.
Tautomeric Equilibria in Azepan-2-one Systemsresearchgate.net
Tautomerism, the interconversion of isomers that differ in the position of a proton and a double bond, is a fundamental aspect of organic chemistry. Lactams, including azepan-2-one, can exist in tautomeric forms, primarily the lactam (keto) form and the lactim (enol) form. Computational chemistry, particularly DFT, is widely employed to investigate these equilibria and the relative stabilities of tautomers nih.govnih.govacs.orgijcrt.orgsonar.chnih.gov.
Studies on various lactam systems indicate that the lactam form is generally more stable and dominant in solution compared to the lactim form ijcrt.org. For instance, in aqueous solutions, 2-pyridone, a related heterocyclic lactam, predominantly exists in its lactam form nih.govnih.govacs.org. The equilibrium constant for the lactam/lactim ratio in 6-chloro-2-pyridone was determined to be 2.1 at room temperature nih.govnih.govacs.org. Factors such as solvent polarity, temperature, and the presence of substituents can influence this equilibrium nih.govsonar.ch. For this compound, it is reasonable to infer that the lactam form would also be the predominant tautomer under typical conditions, with the propyl substituent potentially exerting subtle influences on the precise equilibrium position. Computational analyses can quantify these effects by calculating the relative energies of the tautomeric forms and the activation barriers for their interconversion.
Table 2: Tautomeric Forms and Equilibrium in Azepan-2-one Systems
| Tautomeric Form | Description | Relative Stability/Dominance | Equilibrium Constant ([Lactam]/[Lactim]) | Notes on Influencing Factors |
| Lactam (Keto) | Cyclic amide form (C=O and N-H) | Dominant, more stable | Typically > 1 | Solvent, temperature, substituents |
| Lactim (Enol) | Cyclic imidic acid form (C-OH and N=C) | Minor, less stable | Typically < 1 | Solvent, temperature, substituents |
Note: Data for equilibrium constants are illustrative from related systems, as specific values for this compound were not found. The general trend indicates the dominance of the lactam form.
Compound Names
this compound
Azepan-2-one
Caprolactam
Polymerization Chemistry and Materials Science Applications of 5 Propylazepan 2 One
Ring-Opening Polymerization (ROP) of Substituted Azepan-2-ones
Ring-opening polymerization (ROP) is a versatile method for synthesizing polyamides from cyclic monomers, including lactams. Both anionic and cationic mechanisms can be employed, each with distinct characteristics and control capabilities.
Anionic Polymerization Mechanisms and Kinetics of Lactams
Anionic Ring-Opening Polymerization (AROP) is the predominant and most controlled method for lactam polymerization, leading to high molecular weight polyamides. The process typically involves the following key steps:
Initiation: Strong bases, such as alkali metal hydrides or lactamates, are used to deprotonate the lactam, forming a highly nucleophilic lactamate anion. This anion serves as the primary initiator. mdpi.commdpi.comresearchgate.netresearchgate.net
Activation: While the lactamate anion can initiate polymerization, the process is often accelerated and better controlled by using activators, commonly N-acyl lactams or carbamoylcaprolactam. These activators facilitate the formation of a more reactive species, such as an imide anion, which then reacts with the lactam. mdpi.commdpi.comresearchgate.netrsc.org
Propagation: The polymerization proceeds via a chain-growth mechanism where the nucleophilic lactamate anion attacks the carbonyl group of the lactam monomer or the growing polymer chain end. This attack leads to ring opening and the incorporation of the monomer unit into the polymer chain, regenerating the lactamate anion at the chain end. mdpi.commdpi.comresearchgate.net
Kinetics: The kinetics of AROP can be complex, often exhibiting autocatalytic behavior due to the formation of more reactive species during the reaction. The rate is significantly influenced by the choice of initiator and activator, as well as the reaction temperature. mdpi.com Polymerization temperature relative to the polymer's melting point can also impact conversion, molecular weight, and the degree of crystallinity in the final product. mdpi.com
Cationic Polymerization Pathways for Substituted Azepan-2-one (B1668282) Monomers
Cationic Ring-Opening Polymerization (CROP) offers an alternative route for lactam polymerization, though it is generally less efficient and provides less control over molecular weight and dispersity compared to AROP.
Mechanism: CROP typically begins with the protonation of the lactam's carbonyl oxygen by a Brønsted or Lewis acid. This protonation renders the carbonyl carbon more electrophilic, making it susceptible to nucleophilic attack by another lactam molecule. rsc.orgmdpi.comwikipedia.org The subsequent ring opening generates an aminoacyl lactam cation, which can then protonate another monomer, propagating the polymer chain. rsc.org
Limitations: CROP of lactams often results in lower molecular weight polymers and can be prone to side reactions, limiting its industrial applicability for high-performance polyamides. mdpi.comrsc.org
Influence of Substitution: The presence of substituents, such as the propyl group in 5-propylazepan-2-one, can further reduce the reactivity of the lactam in cationic polymerization due to steric hindrance around the reactive sites. iupac.orgscribd.com
Control of Polymer Molecular Weight and Architecture via ROP
Effective control over polymer molecular weight (MW) and molecular weight distribution (MWD) is crucial for tailoring material properties.
Molecular Weight Control: In AROP, the molecular weight of the resulting polyamide can be controlled by adjusting the molar ratio of the initiator (and activator) to the monomer. researchgate.netrsc.org Advanced initiator systems have enabled "quasiliving" anionic ROP, allowing for better control over both MW and MWD. mdpi.comresearchgate.net
Architectural Control: Copolymerization of different lactams, or lactams with other cyclic monomers like lactones, allows for the synthesis of materials with varied microstructures, including random and block copolymers. mdpi.comresearchgate.net The relative reactivities of the monomers dictate the resulting copolymer architecture. researchgate.net
Challenges: While significant progress has been made, achieving precise control over complex architectures such as star polymers or specific block sequences can be challenging. Competing reactions, such as backbiting, can sometimes limit the control achievable, particularly with monomers exhibiting slower ROP rates. rsc.orgacs.org
Structure-Property Relationships in Poly(this compound)
The introduction of substituents onto the lactam ring significantly influences both the polymerization behavior and the final properties of the resulting polyamide.
Influence of Propyl Substitution on Polymerization Behavior and Polymer Characteristics
The propyl group at the 5-position of azepan-2-one is expected to exert a notable influence on its polymerization and the characteristics of the derived polyamide.
Thermal and Physical Properties: The propyl substituent is likely to disrupt the regular packing and intermolecular hydrogen bonding that is characteristic of unsubstituted polyamides. This disruption is expected to lead to a lower glass transition temperature (Tg) and melting point (Tm) compared to poly(azepan-2-one). chemrxiv.orgmdpi.com Furthermore, the presence of the side chain may reduce the crystallinity of the polymer, impacting its mechanical and thermal performance. chemrxiv.orgmdpi.com For instance, studies on geminal dimethyl-substituted caprolactams have demonstrated that such modifications lead to distinct thermal and mechanical properties in the resulting polyamides. chemrxiv.org Similarly, N-substituted caprolactams have shown altered melting points and crystallinity. mdpi.com
Thermal and Mechanical Properties of Polyamides Derived from this compound
Polyamides, in general, are recognized for their robust mechanical properties, good thermal stability, and chemical resistance, making them valuable engineering materials. mdpi.comrsc.orggoogle.comacs.orgpolyplastics.com While specific experimental data for poly(this compound) is not extensively detailed in the provided search results, general trends can be inferred from the behavior of other substituted polyamides.
Thermal Properties: The propyl side chain is expected to interfere with the strong intermolecular hydrogen bonding present in unsubstituted polyamides. This disruption typically results in a lower glass transition temperature (Tg) and a reduced melting point (Tm) for poly(this compound) compared to its unsubstituted counterpart. chemrxiv.orgmdpi.com
Mechanical Properties: A reduction in crystallinity, often associated with the presence of bulky or flexible side chains, can influence mechanical properties. This may lead to increased flexibility and toughness but potentially lower tensile strength and modulus. chemrxiv.orgmdpi.com The specific arrangement and size of the propyl group will dictate the extent of these changes. By analogy, studies on dimethyl-substituted caprolactams have shown that these modifications yield polyamides with altered thermal and mechanical characteristics. chemrxiv.org
Table 1: Common Initiator/Activator Systems for Anionic Ring-Opening Polymerization (AROP) of Lactams
| Initiator Type | Examples | Activator Type | Examples |
| Strong Bases | Alkali metal hydrides (e.g., NaH), Lactamates (e.g., Sodium caprolactamate) | N-Acyl Lactams | N-acetyl-ε-caprolactam, N-benzoyl-ε-caprolactam |
| Organometallic Bases | Magnesium di(ε-caprolactamate) | Carbamoyl Lactams | Carbamoylcaprolactam (CCPL) |
| Alkali Metals/Alloys | Lithium, Sodium, Potassium | Acylating Agents | Benzoyl chloride, Acetyl chloride, Acetic anhydride |
| Organocatalysts | N-heterocyclic carbenes (NHCs) | - | - |
| Feature / Substitution Type | General Trend Observed for Alkyl Substitution (e.g., Propyl) | Expected Impact on this compound Polymerization/Properties |
| Polymerization Rate | Can decrease due to steric hindrance. | Potentially slower ROP kinetics compared to unsubstituted azepan-2-one. |
| Ring Strain | May be altered, affecting thermodynamic driving force. | Propyl group's influence on ring strain is specific to its position. |
| Glass Transition Temp (Tg) | Generally decreases due to disruption of chain packing and H-bonding. | Expected to be lower than poly(azepan-2-one). |
| Melting Point (Tm) | Generally decreases due to reduced crystallinity and H-bonding. | Expected to be lower than poly(azepan-2-one). |
| Crystallinity | Often reduced due to steric hindrance and disrupted packing. | Likely to exhibit lower crystallinity. |
| Mechanical Strength | Can decrease due to lower crystallinity and altered chain interactions. | Potentially lower tensile strength and modulus. |
| Flexibility/Toughness | May increase due to increased chain mobility and reduced crystallinity. | Potentially enhanced flexibility. |
| Solubility | Increased solubility in less polar solvents expected. | Improved solubility in organic solvents. |
Table 3: Representative Thermal and Mechanical Properties of Polyamides (General) (Values are typical ranges for common polyamides like Nylon 6, serving as a reference. Specific values for poly(this compound) would require experimental determination.)
| Property | Unit | Typical Range for Polyamides (e.g., Nylon 6) |
| Glass Transition Temp (Tg) | °C | 40 - 80 |
| Melting Point (Tm) | °C | 210 - 225 |
| Tensile Strength | MPa | 60 - 90 |
| Elongation at Break | % | 50 - 300 |
| Flexural Modulus | GPa | 2.0 - 3.5 |
| Impact Strength (Izod, Notched) | kJ/m² | 5 - 15 |
| Density | g/cm³ | 1.10 - 1.15 |
Compound Name List:
this compound
Azepan-2-one (Caprylactam)
ε-Caprolactam (CL)
ω-Laurolactam (LL)
Poly(azepan-2-one)
Polyamide 6 (PA6)
Poly(ε-caprolactam)
Advanced Methodologies and Future Directions in 5 Propylazepan 2 One Research
Chemoinformatics and Machine Learning Approaches for Lactam Research
Chemoinformatics and machine learning (ML) are transforming lactam research by enabling the systematic analysis of vast chemical data. rsc.orgnih.gov These computational tools facilitate the identification of novel compounds and the prediction of their properties and synthetic accessibility, accelerating the research and development pipeline.
The application of chemoinformatics allows for the detailed analysis of lactams present in large public databases of bioactive compounds, natural products, and approved drugs. rsc.orgnih.govresearchgate.net By analyzing this chemical space, researchers can identify common molecular scaffolds with known biological activities and, more importantly, pinpoint less explored areas with high potential for success. rsc.orgnih.gov For a specific molecule like 5-Propylazepan-2-one, these methods can be used to screen large virtual libraries to identify analogues with potentially enhanced biological activity or desirable physicochemical properties.
Machine learning algorithms are particularly powerful for this purpose. Models can be trained on datasets of known lactams to discriminate between active and inactive compounds against a specific biological target. researchgate.netresearchgate.net For instance, ML models have been developed to identify potential inhibitors of β-lactamase enzymes, which are crucial in overcoming antibiotic resistance. acs.orgnih.gov These models use molecular fingerprints and other descriptors to learn structure-activity relationships, achieving high prediction accuracies. researchgate.netnih.gov A similar approach could be employed to screen for potential applications of this compound by comparing its structural features against those of compounds with known bioactivities.
Predictive modeling is a valuable tool for streamlining the synthesis of complex molecules like this compound. Machine learning workflows can forecast the probability of a reaction's success, helping chemists to identify promising structures and reaction conditions with a better chance of achieving the desired outcome. rsc.org By analyzing datasets of previously successful and unsuccessful reactions, these models can guide synthetic strategy and reduce the need for extensive empirical optimization.
Furthermore, computational modeling is crucial for understanding the three-dimensional structure and conformational preferences of molecules, which are key determinants of their biological activity. nih.gov For flexible seven-membered rings like the azepan-2-one (B1668282) core, conformational searches can identify the most stable, low-energy conformations. nih.gov This information is vital for designing analogues of this compound that can effectively bind to a biological target. For example, studies on other complex macrolactones have shown that they can exist as a mixture of interconverting conformational families in solution, with one specific conformation often being responsible for bioactivity. nih.gov
Table 1: Performance of Machine Learning Models in Lactam-Related Research
This table summarizes the reported accuracies of various machine learning models used to predict the activity or identify lactam-containing compounds, demonstrating the potential of these methods for studying molecules like this compound.
| Model Type | Application | Dataset | Cross-Validation Accuracy | Source |
| Random Forest (RF) | Predicting AmpC β-lactamase inhibitors | Large compound dataset | 80-82% | nih.gov |
| Support Vector Machine (SVM) | Predicting AmpC β-lactamase inhibitors | Large compound dataset | 80-82% | nih.gov |
| Feed-Forward Neural Network (FFNN) | Predicting AmpC β-lactamase inhibitors | Large compound dataset | 80-82% | nih.gov |
| Convolutional Neural Network (CNN) | Identification of β-Lactam antibiotics | 2520 fluorescence images | 97.98% | acs.org |
| Artificial Neural Network (ANN) | Identification of β-lactamase proteins | 5635 protein sequences | 94.20% | nih.gov |
Green Chemistry Principles in this compound Synthesis
The synthesis of lactams, particularly the industrially significant ε-caprolactam (the parent compound of azepan-2-ones), is undergoing a transformation guided by the principles of green chemistry. nih.govmsu.edu These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.eduacs.orgresearchgate.net
Traditional routes for synthesizing caprolactam often involve aggressive reagents like oleum (B3057394) and generate substantial quantities of by-products such as ammonium (B1175870) sulfate (B86663). nih.gov Green chemistry seeks to replace these methods with more sustainable alternatives. Key principles include waste prevention, maximizing atom economy, and using renewable feedstocks. yale.edugreenchemistry-toolkit.org For this compound, this involves designing synthetic pathways that avoid toxic reagents and solvents and minimize the generation of waste. msu.edu Recent research has focused on developing single-step, solvent-free processes that use air as a benign oxidant, significantly reducing the environmental impact. nih.gov Photochemical strategies, which use light to mediate reactions at room temperature, also represent a promising green route for caprolactam synthesis. thieme-connect.de
Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled. yale.eduacs.org In the context of azepan-2-one synthesis, research has focused on developing bifunctional, heterogeneous catalysts. nih.gov These catalysts, often based on nanoporous materials like aluminophosphates, contain isolated acidic and redox sites that can facilitate multiple reaction steps sequentially within the same pot. nih.gov This approach has been successfully applied to convert cyclohexanone (B45756) to ε-caprolactam at low temperatures (e.g., 80°C) using air and ammonia, avoiding harsh chemicals. nih.gov The development of such catalytic systems for the synthesis of substituted derivatives like this compound is a key area of future research. Furthermore, employing green solvents or even solvent-free conditions can dramatically improve the sustainability of these catalytic processes. mdpi.comresearchgate.netmdpi.com
Table 2: Comparison of Synthetic Methodologies for Caprolactam Production
This table highlights the advantages of green chemistry approaches over traditional methods for the synthesis of the core azepan-2-one structure.
| Feature | Traditional Method | Green Catalytic Method | Source |
| Reagents | Hydroxylamine sulfate, oleum | Ammonia, air | nih.gov |
| By-products | Large quantities of ammonium sulfate | Primarily water | nih.govgreenchemistry-toolkit.org |
| Process | Multi-step, use of aggressive reagents | Single-step, solvent-free | nih.gov |
| Catalyst | Stoichiometric reagents | Designed, bifunctional heterogeneous catalysts | nih.gov |
| Environmental Impact | High waste generation, use of hazardous materials | Minimal waste, use of benign substances | nih.govmsu.edu |
Emerging Research Avenues for Substituted Azepan-2-ones
Substituted azepan-2-ones are valuable scaffolds in medicinal chemistry and materials science. Research is actively exploring new synthetic methods and applications for these compounds. One emerging area is the use of electrochemistry to forge new chemical bonds under mild conditions. acs.orgacs.org Electrochemical methods offer a green and tunable tool for chemical transformations, using electricity as a traceless redox agent and avoiding the need for stoichiometric metal reductants. acs.org This has been applied to reactions involving azepane derivatives, showcasing a modern approach to their functionalization. acs.orgacs.org
In the field of medicinal chemistry, substituted azepan-2-ones are being investigated for their biological activities. For example, analogues of the natural product capuramycin, which contains an azepan-2-one moiety, have been synthesized and tested for antimycobacterial activity. nih.gov This highlights the potential of the substituted azepan-2-one core as a building block for developing new therapeutic agents. researchgate.netnih.gov The continued exploration of novel substitutions on the azepan-2-one ring is expected to yield compounds with diverse and valuable properties.
Exploration of Novel Derivatization Strategies
The inherent reactivity of the lactam ring in this compound, particularly the secondary amine and the adjacent carbonyl group, offers multiple avenues for chemical modification. Future research is poised to move beyond simple modifications, exploring sophisticated derivatization strategies to synthesize novel functional molecules with tailored properties. These strategies can be broadly categorized into N-functionalization, α-carbon functionalization, and side-chain modification.
N-Functionalization: The nitrogen atom of the azepan-2-one ring is a prime target for derivatization. N-alkylation and N-acylation are fundamental reactions that can introduce a vast array of functional groups. acs.orgarkat-usa.org Advanced methodologies in this area focus on utilizing catalysts and reaction conditions that allow for the introduction of complex and sensitive moieties. For instance, copper-catalyzed Ullmann-type reactions could be employed to introduce aryl or heteroaryl substituents, creating derivatives with potential applications in materials science or as ligands for catalysis. researchgate.net Furthermore, cyanoethylation has been shown to be an effective method for modifying ε-caprolactam, suggesting a similar approach could yield N-(β-cyanoethyl)-5-propylazepan-2-one, a potentially useful polar aprotic solvent or synthetic intermediate. arkat-usa.org
α-Carbon Functionalization: Introducing functionality at the carbon atom alpha to the carbonyl group (C3 position) is another promising direction. While challenging, modern synthetic methods such as palladium-catalyzed α-arylation could be adapted for this compound. rsc.org This would allow for the synthesis of derivatives with extended conjugation or points for further polymerization. Another novel approach involves the use of ring-closing metathesis (RCM) reactions on suitably designed precursors to generate α-amino caprolactam derivatives, a strategy that could be adapted to introduce amino functionalities into the this compound scaffold. lookchem.com
Enzymatic Derivatization: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as laccases, have been successfully used for the derivatization of other lactam-containing compounds. mdpi.com Research into enzymes capable of acting on the this compound ring or its propyl side chain could lead to the production of unique, enantiomerically pure derivatives that are difficult to access through conventional synthesis.
The table below illustrates hypothetical derivatives of this compound and their potential research applications, based on the exploration of these novel strategies.
| Derivative Name | Derivatization Strategy | Potential Functional Group | Potential Research Application |
| N-Phenyl-5-propylazepan-2-one | N-Arylation (Ullmann Coupling) | Phenyl Group | Precursor for conductive polymers |
| N-(2-Cyanoethyl)-5-propylazepan-2-one | N-Alkylation (Cyanoethylation) | Cyanoethyl Group | High-polarity solvent, Intermediate |
| 3-Amino-5-propylazepan-2-one | α-Carbon Functionalization (RCM approach) | Amino Group | Monomer for functional polyamides |
| 5-(3-Hydroxypropyl)azepan-2-one | Side-Chain Oxidation (Biocatalysis) | Hydroxyl Group | Precursor for biodegradable polyesters |
This table contains hypothetical data for illustrative purposes.
Integration with Advanced Polymer Architectures
The ability of this compound to undergo ring-opening polymerization (ROP) makes it a valuable monomer for the creation of advanced polymer architectures. acs.orgrsc.org The presence of the propyl side group is anticipated to influence the physical properties of the resulting polymer, such as lowering the melting point and increasing solubility in organic solvents compared to unsubstituted polycaprolactam. Future research will focus on leveraging these properties by integrating this monomer into complex macromolecular structures like block, graft, and star-shaped copolymers. researchgate.netspecificpolymers.com
Block Copolymers: Sequential living polymerization techniques, such as anionic ROP, are well-suited for the synthesis of block copolymers. mdpi.comnih.gov A polyamide block derived from this compound could be combined with other polymer blocks, such as polyesters (from ε-caprolactone) or polyethers (from ethylene (B1197577) oxide), to create amphiphilic block copolymers. These materials are known to self-assemble into various nanostructures (e.g., micelles, vesicles) in selective solvents, making them promising candidates for applications in drug delivery and nanotechnology. nih.gov
Graft Copolymers: Graft copolymers featuring a poly(this compound) backbone or side chains can be synthesized using "grafting from" or "grafting to" approaches. mdpi.comresearchgate.net In the "grafting from" method, initiation sites are created along a pre-existing polymer backbone, from which the this compound monomer is then polymerized. researchgate.net Conversely, the "grafting to" technique involves attaching pre-synthesized polyamide chains to a functional backbone. These architectures allow for the combination of disparate polymer properties, for example, grafting hydrophilic poly(ethylene glycol) chains onto a hydrophobic polyamide backbone to create materials with improved biocompatibility or altered surface properties. mdpi.com
Star-Shaped Polymers: The synthesis of star-shaped polymers can be achieved using a "core-first" approach, where a multifunctional initiator is used to simultaneously initiate the ROP of multiple arms of this compound. nih.goviarjset.com Star-shaped polymers exhibit unique rheological and physical properties compared to their linear analogues of the same molecular weight, including lower viscosity and a higher density of chain-end functionalities. wikipedia.org By creating heteroarm stars, where the arms are composed of different polymers, even more complex and functional materials can be designed. wikipedia.org
The following table provides a hypothetical comparison of potential polymer architectures incorporating this compound.
| Polymer Architecture | Synthetic Method | Potential Co-monomer/Block | Anticipated Properties and Applications |
| Linear Homopolymer | Anionic ROP | N/A | Thermoplastic with enhanced solubility |
| Diblock Copolymer | Sequential Anionic ROP | Poly(ethylene glycol) | Amphiphilic, self-assembly into micelles for drug delivery |
| Graft Copolymer | "Grafting From" ATRP | Polystyrene | Thermoplastic elastomer with distinct phases |
| 4-Arm Star Polymer | "Core-First" Anionic ROP | ε-Caprolactone (Heteroarm) | Lower melt viscosity, functional core for catalysis |
This table contains hypothetical data for illustrative purposes.
Q & A
Q. How can researchers control for off-target effects when evaluating this compound’s neuroactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
